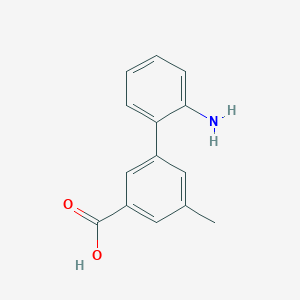

2'-Amino-5-methyl-biphenyl-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminophenyl)-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-6-10(8-11(7-9)14(16)17)12-4-2-3-5-13(12)15/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZKZIUHECASJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695833 | |

| Record name | 2'-Amino-5-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-11-5 | |

| Record name | 2'-Amino-5-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Amino-5-methyl-biphenyl-3-carboxylic acid: Properties, Synthesis, and Applications

An In-depth Technical Guide to 2'-Amino-5-methyl-biphenyl-3-carboxylic acid

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive overview of this compound, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document details the physicochemical properties of the compound, including its molecular formula and weight. A proposed synthetic pathway is outlined, drawing from established methodologies for the synthesis of related biphenyl carboxylic acids. Furthermore, this guide explores the potential applications of this molecule, particularly in the realm of drug discovery, supported by an analysis of its structural motifs. Safety considerations and handling protocols are also discussed based on data from analogous compounds. This guide is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis.

Core Compound Identification and Properties

This compound is a bifunctional organic molecule characterized by a biphenyl scaffold. This structure is adorned with an amino group on one phenyl ring and both a methyl and a carboxylic acid group on the other. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable building block in organic synthesis.

Molecular Structure and Data

The structural attributes and calculated properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| CAS Number | Not available |

Note: The molecular weight is calculated based on the deduced molecular formula.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Appearance | White to off-white solid | General appearance of similar aromatic carboxylic acids. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Based on the properties of biphenyl carboxylic acids and amino-substituted aromatics. |

| Melting Point | Expected to be in the range of 150-250 °C | Comparison with related compounds like 2'-Methyl-biphenyl-3-carboxylic acid.[1] |

| pKa | Carboxylic acid: ~4-5; Amino group: ~3-4 | Typical pKa ranges for aromatic carboxylic acids and anilines. |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, leveraging well-established organic reactions. A plausible and efficient synthetic route is proposed below, based on the Suzuki coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Proposed Synthetic Pathway: Suzuki Coupling

The logical disconnection for this molecule suggests a Suzuki coupling between a boronic acid derivative of one ring and a halide of the other.

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Suzuki Coupling Reaction

-

To a reaction vessel, add 3-bromo-5-methylbenzoic acid (1.0 eq.), 2-aminophenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Add a base, such as sodium carbonate (2.5 eq.), to the mixture.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Workup and Purification

-

Dilute the cooled reaction mixture with water and an organic solvent like ethyl acetate.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~4-5 to protonate the carboxylic acid, which may cause the product to precipitate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive scaffold for various applications, particularly in the pharmaceutical industry.

Role as a Carboxylic Acid Bioisostere

The carboxylic acid group is a key pharmacophore in many drugs, facilitating strong interactions with biological targets.[4] However, it can also present challenges related to metabolic instability and poor membrane permeability.[5] Biphenyl carboxylic acid derivatives can serve as bioisosteres, mimicking the essential interactions of a simple carboxylic acid while offering a more complex and rigid scaffold that can be further functionalized to optimize drug-like properties.

Building Block for Novel Therapeutics

The amino and carboxylic acid functional groups provide convenient handles for further chemical modifications, allowing for the construction of more complex molecules. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening. The development of prodrugs using amino acids as moieties has shown to improve bioavailability and reduce toxicity of parent drugs.[6]

Potential in Materials Science

The rigid biphenyl core is a common structural motif in liquid crystals and specialty polymers. The presence of reactive functional groups allows for the incorporation of this molecule into polymer backbones to enhance thermal stability and introduce specific optical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on data for structurally related compounds.

Hazard Identification

Based on analogous compounds, this compound may be associated with the following hazards:

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.

Conclusion

This compound represents a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring a multi-step approach, is achievable through established and reliable synthetic methodologies. The presence of multiple functional groups on a rigid biphenyl scaffold provides a rich platform for the development of novel therapeutics and advanced materials. As with all chemical compounds, appropriate safety precautions should be observed during its handling and use.

References

- 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid | 376592-93-7, 3' - Echemi. (n.d.).

- 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem. (n.d.).

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, January 2).

- 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem - NIH. (n.d.).

- Amino Acids in the Development of Prodrugs - MDPI. (n.d.).

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025, January 28).

- Carboxylic acid (bio)isosteres in drug design - PubMed - NIH. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).

- 2-Amino-5-methylthiophene-3-carboxylic acid | C6H7NO2S | CID 21931591 - PubChem. (n.d.).

- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem. (n.d.).

- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (n.d.).

- Squaryl molecular metaphors - application to rational drug design and imaging agents. (n.d.).

- 3'-AMINO-2'-HYDROXYBIPHENYL-3-CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).

- 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid | 376592-93-7 - TCI Chemicals. (n.d.).

- BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (n.d.).

Sources

- 1. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. openmedscience.com [openmedscience.com]

- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. 2-Amino-5-methylthiophene-3-carboxylic acid | C6H7NO2S | CID 21931591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

Unlocking the Therapeutic Potential of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid: A Technical Guide for Preclinical Investigation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive framework for the preclinical evaluation of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid, a novel biphenyl derivative with significant therapeutic potential. While direct biological data for this specific molecule is nascent, its structural motifs—a biphenyl scaffold, a carboxylic acid group, and an amino substituent—are well-established pharmacophores present in numerous clinically relevant drugs.[1][2] This guide will, therefore, extrapolate from the known activities of structurally related compounds to propose a logical and efficient developmental pathway, encompassing hypothesized mechanisms of action and detailed experimental protocols for their validation.

Introduction: The Biphenyl Carboxylic Acid Scaffold as a Privileged Structure in Medicinal Chemistry

Biphenyl carboxylic acid derivatives represent a cornerstone in modern drug discovery, forming the structural basis for a wide array of therapeutic agents.[2] The inherent rigidity of the biphenyl moiety, coupled with the versatile chemical reactivity of the carboxylic acid group, allows for the creation of diverse molecular architectures with finely tuned biological functions.[2] Marketed drugs such as the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Diflunisal underscore the therapeutic success of this scaffold.[1][2] Furthermore, derivatives of biphenyl carboxylic acid have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and bone resorption inhibiting properties.[2][3][4] The addition of an amino group, as seen in our molecule of interest, can further enhance biological activity and introduce novel pharmacological properties, including potential antimicrobial effects.[5][6]

The subject of this guide, this compound, strategically combines these key functional groups. The methyl group may serve to modulate lipophilicity and metabolic stability, while the amino group's position could influence receptor binding and overall pharmacological profile. This unique combination warrants a thorough investigation into its potential biological activities.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on related compounds, we can postulate several high-priority areas for the biological investigation of this compound.

Anti-inflammatory Activity

The biphenyl carboxylic acid scaffold is a well-established pharmacophore for anti-inflammatory agents, with many NSAIDs belonging to this class.[2] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2]

Proposed Mechanism of Action:

It is hypothesized that this compound may act as a COX inhibitor. The carboxylic acid moiety is crucial for binding to the active site of COX enzymes, while the biphenyl core provides the necessary structural rigidity. The amino and methyl groups may influence the selectivity towards COX-1 versus COX-2, a critical determinant of the gastrointestinal side-effect profile.

Hypothesized Signaling Pathway: COX Inhibition

Caption: Proposed inhibition of COX enzymes by the test compound.

Anticancer Activity

Numerous biphenyl derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[1][3][7] Some have been shown to induce cell cycle arrest and apoptosis.[8] The planarity and aromatic nature of the biphenyl system allow for intercalation with DNA or interaction with key enzymatic targets in cancer cells.

Proposed Mechanism of Action:

This compound could exert anticancer effects through multiple mechanisms. One possibility is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways. Another potential mechanism is the induction of apoptosis through the intrinsic or extrinsic pathways, possibly by modulating the expression of Bcl-2 family proteins or activating caspases.

Hypothesized Signaling Pathway: Induction of Apoptosis

Caption: Hypothesized intrinsic pathway of apoptosis induction.

Antimicrobial Activity

The incorporation of an amino group into a biphenyl scaffold has been shown to be a promising strategy for developing novel antimicrobial agents.[5][6] These compounds can act by disrupting bacterial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[9]

Proposed Mechanism of Action:

The lipophilic biphenyl core of this compound could facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death. The amino and carboxylic acid groups could also chelate essential metal ions required for bacterial enzyme function.

Proposed Experimental Workflows for Biological Evaluation

A tiered approach to biological screening is recommended, starting with in vitro assays to identify promising activities, followed by more complex cellular and in vivo models for validation and mechanism of action studies.

Experimental Workflow: Biological Screening

Caption: A tiered workflow for biological evaluation.

In Vitro Anti-inflammatory Assays

Protocol 1: COX-1 and COX-2 Inhibition Assay

-

Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM).

-

In separate wells of a 96-well plate, incubate recombinant human COX-1 and COX-2 enzymes with the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

-

Calculate the IC50 values for both enzymes to determine the potency and selectivity of the test compound.

-

In Vitro Anticancer Assays

Protocol 2: MTT Cell Viability Assay

-

Objective: To assess the cytotoxic effects of the test compound on a panel of human cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each cell line.

-

| Parameter | Description |

| Cell Lines | A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate). |

| Compound Concentrations | A serial dilution of the test compound, typically ranging from nanomolar to micromolar concentrations. |

| Incubation Time | 48 to 72 hours to allow for sufficient time for the compound to exert its effects. |

| Positive Control | A known anticancer drug (e.g., doxorubicin, paclitaxel) to validate the assay. |

| Endpoint | IC50 value, the concentration of the compound that inhibits cell growth by 50%. |

Table 1: Key Parameters for MTT Cell Viability Assay

In Vitro Antimicrobial Assays

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Use a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The proposed experimental workflows provide a robust starting point for a comprehensive preclinical evaluation of its anti-inflammatory, anticancer, and antimicrobial potential. Positive results from these initial in vitro screens will warrant further investigation into the specific molecular mechanisms of action using advanced cellular and biochemical assays, followed by efficacy studies in relevant in vivo animal models. The insights gained from this systematic approach will be crucial for guiding future lead optimization efforts and ultimately translating this promising chemical entity into a clinically valuable therapeutic.

References

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- Benchchem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- PubMed. (n.d.).

- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

- Functional Food Center/Food Science Publisher. (2025).

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- MDPI. (2023).

- ACS Publications. (n.d.). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity.

- PMC. (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties.

- ResearchGate. (2020).

- PubMed Central. (n.d.).

- IJSDR. (n.d.).

- Functional Food Science. (2025).

- ResearchGate. (2025). Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity.

- ResearchGate. (n.d.).

- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.

- Benchchem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.

- ResearchGate. (2025).

- PMC. (n.d.). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents.

- Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

- MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.

- PMC PubMed Central. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.

- ResearchGate. (n.d.). (PDF)

- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.

- (n.d.).

- MDPI. (2023). Phytochemistry and Biological Activities of Murraya Species.

- ResearchGate. (2025).

- MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

- Wikipedia. (n.d.). Cinnamaldehyde.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ffhdj.com [ffhdj.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Strategic deployment of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged motif in medicinal chemistry, affording a versatile platform for the development of novel therapeutics. Within this structural class, 2'-Amino-5-methyl-biphenyl-3-carboxylic acid emerges as a particularly compelling core for drug discovery. Its inherent structural features—a flexible biphenyl backbone, a strategically positioned amino group for hydrogen bonding and further derivatization, and a carboxylic acid moiety for salt formation and polar interactions—provide a rich canvas for molecular design. This guide delineates the synthetic strategies for accessing this core, explores its potential as a scaffold for generating diverse chemical libraries, and elucidates its promise in targeting key biological pathways implicated in a range of pathologies, including cancer and inflammatory diseases.

Introduction: The Biphenyl Carboxylic Acid Scaffold - A Cornerstone of Medicinal Chemistry

The biphenyl moiety is a recurrent structural element in a multitude of biologically active compounds and approved drugs.[1] Its conformational flexibility, arising from the rotation around the central carbon-carbon single bond, allows for the precise spatial orientation of substituents to engage with biological targets. The incorporation of a carboxylic acid group further enhances the drug-like properties of the scaffold, providing a handle for improving solubility, modulating pharmacokinetic profiles, and establishing critical interactions within receptor binding pockets.[2] The addition of an amino group, particularly at the 2'-position, introduces a key hydrogen bond donor and a versatile site for chemical modification, enabling the exploration of a vast chemical space. The methyl group at the 5-position can contribute to hydrophobic interactions and influence the overall conformation of the molecule.

This guide focuses on the untapped potential of this compound as a foundational scaffold for the rational design of next-generation therapeutics. We will dissect its synthesis, explore its derivatization potential, and project its applicability in targeting contemporary drug targets.

Synthesis of the Core Scaffold: A Strategic Approach

The construction of the this compound core is most efficiently achieved through a convergent synthesis strategy, with the Suzuki-Miyaura cross-coupling reaction serving as the linchpin.[1][3] This palladium-catalyzed reaction provides a robust and high-yielding method for the formation of the biaryl bond.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two key building blocks: 3-bromo-5-methylbenzoic acid and 2-aminophenylboronic acid (or a suitable protected precursor).

Synthesis of Precursors

2.2.1. 3-bromo-5-methylbenzoic acid: This starting material can be synthesized from 1-bromo-3,5-dimethylbenzene through oxidation of one of the methyl groups using a strong oxidizing agent like potassium permanganate (KMnO₄) in a mixture of pyridine and water.[4]

2.2.2. 2-aminophenylboronic acid: This precursor can be prepared from 2-nitrophenylboronic acid via reduction of the nitro group.[5] A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[5] Alternatively, other reducing agents can be employed. The amino group may require protection during the Suzuki coupling, for instance as a Boc (tert-butyloxycarbonyl) derivative, to prevent side reactions.

Step-by-Step Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the two key precursors.

Materials:

-

3-bromo-5-methylbenzoic acid

-

2-aminophenylboronic acid (or its N-Boc protected derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-methylbenzoic acid (1.0 eq), 2-aminophenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Solvent Addition: Add the degassed solvent to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.

-

Purification: Filter the precipitate and wash with water. The crude product can be purified by recrystallization or column chromatography.

The Scaffold in Action: A Gateway to Diverse Therapeutic Targets

The this compound scaffold is a versatile starting point for generating libraries of compounds with the potential to modulate a wide range of biological targets. The amino and carboxylic acid groups serve as key anchor points for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.

Kinase Inhibition: A Promising Frontier

The aminobiphenyl motif is a well-established pharmacophore in the design of kinase inhibitors.[6] The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. By modifying the substituents on the biphenyl rings and derivatizing the amino and carboxylic acid groups, it is possible to achieve high potency and selectivity for specific kinases implicated in cancer and inflammatory diseases.

A recent study highlighted the potential of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a kinase that represents a synthetic lethal target for certain types of breast cancer.[7] This underscores the potential of the 2'-amino-biphenyl-3-carboxylic acid scaffold in developing novel anti-cancer agents.

Anti-Inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases. The biphenyl carboxylic acid scaffold has been explored for its anti-inflammatory properties.[8] Derivatives of this core can potentially target key inflammatory mediators such as cytokines and enzymes involved in the inflammatory cascade. For instance, analogs of amlexanox, which features a related scaffold, have been investigated as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity and related metabolic disorders.[9]

Table 1: Potential Therapeutic Applications and Key Molecular Interactions

| Therapeutic Area | Potential Targets | Key Interactions of the Scaffold |

| Oncology | Protein Kinases (e.g., PKMYT1, Src family) | Amino group: H-bond donor to kinase hinge.Carboxylic acid: Salt bridge/H-bond with catalytic residues.Biphenyl core: Hydrophobic interactions in the ATP-binding pocket. |

| Inflammation | Inflammatory Kinases (e.g., TBK1, IKKε), Cyclooxygenases (COX) | Carboxylic acid: Interaction with active site residues.Amino group: Can be derivatized to modulate activity and selectivity. |

| Metabolic Diseases | URAT1 | Biphenyl scaffold can mimic endogenous ligands.[10] |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives based on the this compound scaffold, a series of in vitro and in cell-based assays are essential.

Kinase Inhibition Assay (Example: PKMYT1)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Principle: A luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

Procedure:

-

Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and test compound dilutions.

-

Reaction: In a 384-well plate, add the test compound, kinase, and initiate the reaction by adding the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection reagent that contains luciferase and luciferin to measure the remaining ATP.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To evaluate the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

Principle: A colorimetric or fluorescence-based assay that measures the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and measure the absorbance or fluorescence.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising and underexplored starting point for the development of novel therapeutics. Its straightforward synthesis via Suzuki-Miyaura coupling and the presence of versatile functional groups for derivatization make it an attractive core for medicinal chemists. The demonstrated potential of structurally related compounds in oncology and inflammation highlights the rich therapeutic opportunities that await the systematic exploration of this scaffold. Future efforts should focus on the synthesis of diverse libraries based on this core and their screening against a wide range of biological targets to unlock its full therapeutic potential.

References

-

PubMed. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (URL: [Link])

-

PubMed. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. (URL: [Link])

-

PubMed Central. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (URL: [Link])

- Rathnam, R. P., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. e-thesis, Queen Mary University of London.

-

NCBI Bookshelf. 4-AMINOBIPHENYL. In: Chemical Agents and Related Occupations. (URL: [Link])

-

RSC Publishing. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (URL: [Link])

- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. (URL: )

-

University of Hertfordshire Research Profiles. Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. (URL: [Link])

-

Oriental Journal of Chemistry. Synthesis and Studies of 2- Amino Biphenyl Derived Amides. (URL: [Link])

-

PrepChem.com. Preparation of 3-bromobenzoic acid. (URL: [Link])

-

MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (URL: [Link])

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (URL: [Link])

-

ResearchGate. (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (URL: [Link])

-

Drug Design Org. Structure Activity Relationships. (URL: [Link])

-

Ataman Kimya. BIPHENYL CARBOXYLIC ACID. (URL: [Link])

-

ACS Publications. Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. (URL: [Link])

- Google Patents. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. (URL: )

-

Preprints.org. Drug Target Validation in Polyamine Metabolism and Drug Discovery Advancements to Combat Actinobacterial Infectious Diseases. (URL: [Link])

-

PubMed. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). (URL: [Link])

-

PubMed Central. Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. (URL: [Link])

- Googleapis.com. Novel bifunctional compounds which inhibit protein kinases and histone deacetylases. (URL: )

-

MSU chemistry. Derivatives of Carboxylic Acids. (URL: [Link])

- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]

- 4. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Emergence of 2'-Amino-5-methyl-biphenyl-3-carboxylic Acid as a Scaffold for Novel Antihypertensive Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertension remains a principal contributor to cardiovascular morbidity and mortality worldwide, necessitating a continuous search for novel, more effective, and safer antihypertensive agents. The renin-angiotensin-aldosterone system (RAAS) is a cornerstone in blood pressure regulation and a validated target for antihypertensive therapy. This technical guide delves into the rationale and workflow for the development of novel antihypertensive drugs based on the privileged 2'-amino-5-methyl-biphenyl-3-carboxylic acid scaffold. We will explore a plausible synthetic pathway, propose a targeted drug discovery campaign centered on angiotensin II receptor type 1 (AT1R) antagonism, and provide detailed, field-proven protocols for in vitro and in vivo evaluation. This guide is intended to serve as a comprehensive resource for researchers embarking on the design and development of next-generation antihypertensive therapeutics.

The Rationale: Targeting the Renin-Angiotensin-Aldosterone System

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] A key effector molecule in this system is angiotensin II, which elicits potent vasoconstriction and stimulates aldosterone secretion upon binding to the AT1 receptor.[3][4] Chronic activation of the RAAS is a major contributor to the pathophysiology of hypertension. Consequently, blocking the effects of angiotensin II at the AT1 receptor is a highly effective strategy for lowering blood pressure.[5][6]

Biphenyl derivatives have been successfully developed as AT1R antagonists, with the "sartan" class of drugs (e.g., Losartan, Valsartan) being prime examples.[5] These molecules typically feature a biphenyl scaffold that mimics the peptide structure of angiotensin II, enabling competitive antagonism at the receptor.[3] The this compound core presents a compelling starting point for the design of novel AT1R blockers due to its structural similarity to known pharmacophores and the potential for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The Core Molecule: Synthesis of this compound

A robust and scalable synthesis of the core scaffold is paramount for any drug discovery program. A plausible and efficient route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[7][8][9][10]

Proposed Synthetic Pathway

Caption: Proposed synthesis of the core scaffold.

Experimental Protocol: Synthesis of this compound

-

Suzuki-Miyaura Coupling:

-

To a solution of 2-bromo-6-nitrotoluene (1.0 eq) and 3-carboxyphenylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

-

De-gas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture at 80°C for 16 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to a pH of ~3-4 and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2'-nitro-5-methyl-biphenyl-3-carboxylic acid.

-

-

Nitro Group Reduction:

-

Dissolve the 2'-nitro-5-methyl-biphenyl-3-carboxylic acid (1.0 eq) in methanol.

-

Add 10% palladium on charcoal (10% w/w).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the target compound, this compound.

-

Drug Discovery Workflow: From Hit to Lead

The development of novel antihypertensive agents from the core scaffold will follow a structured drug discovery pipeline.

Caption: Drug discovery and development workflow.

Library Synthesis and Structure-Activity Relationship (SAR) Studies

A focused library of derivatives will be synthesized to explore the SAR around the this compound scaffold. Key modifications will include:

-

Bioisosteric replacement of the carboxylic acid: The carboxylic acid moiety is crucial for binding to the AT1 receptor. However, it can also lead to poor pharmacokinetic properties.[11] Replacing it with bioisosteres such as a tetrazole ring can improve metabolic stability and oral bioavailability.[3][4][11][12] The tetrazole can be synthesized from a nitrile precursor, which in turn can be prepared from the corresponding amide.[13][14][15][16][17]

-

Derivatization of the 2'-amino group: The amino group offers a handle for introducing various substituents to probe interactions with the receptor pocket. Acylation, sulfonylation, and reductive amination can be employed to introduce a variety of functional groups.

-

Modification of the methyl group: The methyl group at the 5-position can be varied to explore the impact of steric and electronic effects on activity.

| Derivative | R1 (Position 3) | R2 (Position 2') | R3 (Position 5) | Rationale |

| Core | -COOH | -NH2 | -CH3 | Starting Scaffold |

| D1 | 1H-tetrazol-5-yl | -NH2 | -CH3 | Carboxylic acid bioisostere for improved PK properties.[4][11] |

| D2 | -COOH | -NH-CO-n-butyl | -CH3 | Probing hydrophobic interactions in the receptor pocket. |

| D3 | 1H-tetrazol-5-yl | -NH-SO2-CF3 | -CH3 | Introducing a strong electron-withdrawing group. |

| D4 | -COOH | -NH2 | -CF3 | Investigating the electronic effect of the 5-substituent. |

In Vitro Screening

This assay determines the affinity of the synthesized compounds for the AT1 receptor.[18][19][20][21][22]

Protocol:

-

Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

This assay assesses the ability of the compounds to antagonize angiotensin II-induced signaling in a cellular context.[21][23]

Protocol:

-

Cell Culture: Plate CHO cells expressing the AT1 receptor in a 96-well plate and grow to confluence.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for 30 minutes.

-

Angiotensin II Stimulation: Stimulate the cells with a fixed concentration of angiotensin II (EC80).

-

Signal Detection: Measure the intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value for the inhibition of the angiotensin II-induced calcium signal.

In Silico ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to identify compounds with favorable drug-like characteristics.[24][25][26][27][28] Various computational models can be used to predict:

-

Lipinski's Rule of Five: To assess oral bioavailability.

-

Aqueous solubility: Important for absorption.

-

CYP450 inhibition: To predict potential drug-drug interactions.

-

hERG inhibition: To assess the risk of cardiotoxicity.

-

Plasma protein binding: Affects the free drug concentration.

In Vivo Efficacy Testing

Promising lead candidates with good in vitro potency and a favorable ADME/Tox profile will be evaluated for their antihypertensive efficacy in a relevant animal model of hypertension.[13][29][30][31][32]

The SHR is a widely used genetic model of essential hypertension that closely mimics the human condition.[5][29][31][32]

Protocol:

-

Animal Acclimatization: Acclimatize male SHRs (12-14 weeks old) to the housing conditions for at least one week.

-

Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure using the tail-cuff method for several consecutive days to obtain a stable reading.

-

Drug Administration: Administer the test compound or vehicle orally once daily for a period of 2-4 weeks.

-

Blood Pressure Monitoring: Monitor systolic blood pressure at regular intervals throughout the study.

-

Data Analysis: Compare the change in blood pressure in the treated groups to the vehicle control group to determine the antihypertensive efficacy.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antihypertensive agents targeting the AT1 receptor. The proposed drug discovery workflow, encompassing rational design, efficient synthesis, and a comprehensive screening cascade, provides a clear path for identifying and optimizing lead candidates. Future work will focus on expanding the chemical diversity of the library, elucidating the detailed binding mode of the most potent compounds through molecular modeling, and conducting further preclinical studies to fully characterize the safety and efficacy of the lead candidates. This systematic approach holds the potential to deliver a new generation of antihypertensive drugs with improved therapeutic profiles.

References

-

Demers, J. P., et al. (2000). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

Ekins, S., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

-

Ferrario, C. M. (2023). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. PubMed. [Link]

-

Ferreira, L. G., et al. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

-

Folkow, B. (1995). Spontaneously Hypertensive Rats. AHA/ASA Journals. [Link]

-

Gao, D., et al. (2022). The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies. PubMed Central. [Link]

-

Gombar, V. K., & Enslein, K. (2019). In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]

-

Sharpless, K. B., et al. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. [Link]

-

Inotiv. (n.d.). SHR (Spontaneous Hypertensive Rat). Inotiv. [Link]

-

Miller, R. A., et al. (2005). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

-

Munger, M. A. (2021). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. MDPI. [Link]

-

ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

-

Phillips, M. I., & Sumners, C. (1998). Ang II receptor binding assay on cell membranes lasting reductions in... ResearchGate. [Link]

-

Li, Z., et al. (2021). Evaluation of Angiotensin-Converting Enzyme 2 Expression In Vivo with Novel 68Ga-Labeled Peptides Originated from the Coronavirus Receptor-Binding Domain. ACS Publications. [Link]

-

Charles River. (n.d.). Spontaneously Hypertensive (SHR) Rat. Charles River. [Link]

-

Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Sica, D. A. (2011). Molecule-specific Effects of Angiotensin II–Receptor Blockers Independent of the Renin–Angiotensin System. Oxford Academic. [Link]

-

Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. [Link]

-

Li, A. P. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. LinkedIn. [Link]

-

Taconic Biosciences. (n.d.). Spontaneously Hypertensive. Taconic Biosciences. [Link]

-

Patani, G. A., & LaVoie, E. J. (2012). Bioisosteres for Drug Design. SlideShare. [Link]

-

Steckelings, U. M., et al. (2021). The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target. PubMed Central. [Link]

-

Brand, L., et al. (2012). Detection of angiotensin II type 1 receptor ligands by a cell-based assay. PubMed. [Link]

-

Por, L., et al. (2022). How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment. NIH. [Link]

-

de Oliveira, D. P., & de Freitas, M. P. (2015). Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. ResearchGate. [Link]

-

Patani, G. A., & LaVoie, E. J. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

-

Kim, J., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

- Reddy, P. G., et al. (2005). Conversion of aromatic nitriles into tetrazoles.

-

Maligres, P. E., et al. (2017). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PubMed Central. [Link]

-

Li, Y., et al. (2024). Suppressing Endothelial–Mesenchymal Transition Through the Histone Deacetylase 1/GATA Binding Protein 4 Pathway: The Mechanism of Protocatechuic Acid Against Myocardial Fibrosis Revealed by an Integrated Study. MDPI. [Link]

-

Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

-

de Souza, A. C. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

-

Nickenig, G., et al. (1998). Radiolabeled receptor binding assay. A, Binding of 125 I-Sar, 1 Ile 8... ResearchGate. [Link]

Sources

- 1. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. ahajournals.org [ahajournals.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. 1H-Tetrazole synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of angiotensin II type 1 receptor ligands by a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. inotiv.com [inotiv.com]

- 30. Spontaneously Hypertensive (SHR) Rat [emodels.criver.com]

- 31. Spontaneously Hypertensive | Taconic Biosciences [taconic.com]

- 32. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 2'-Amino-5-methyl-biphenyl-3-carboxylic Acid: A Keystone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. With a focus on its critical role in the development of novel therapeutics, this document elucidates the compound's synthesis, characterization, and application, offering valuable insights for researchers, chemists, and professionals in drug development. We will delve into the intricacies of its preparation, primarily via the robust Suzuki-Miyaura cross-coupling reaction, and highlight its significance as a key building block in the synthesis of groundbreaking pharmaceuticals such as Lifitegrast.

Introduction: The Biphenyl Carboxylic Acid Motif in Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid yet tunable nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of a carboxylic acid moiety further enhances the drug-like properties of these molecules, often improving solubility and providing a key interaction point with protein receptors.[2] Biphenyl carboxylic acid derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[3][4]

This compound (CAS No. 885278-31-7) has emerged as a particularly valuable intermediate due to the strategic placement of its amino, methyl, and carboxylic acid functionalities. These groups offer multiple points for further chemical modification, enabling the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The Cornerstone Application: An Essential Intermediate for Lifitegrast

A prime example of the significance of this compound is its role as a key intermediate in the synthesis of Lifitegrast.[5] Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[6][7] The synthesis of Lifitegrast involves the coupling of this biphenyl carboxylic acid intermediate with another complex fragment, highlighting the importance of a reliable and efficient method for its preparation.[8][9] The structural integrity and purity of this intermediate are paramount to the successful synthesis of the final active pharmaceutical ingredient (API).

Synthetic Pathways: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][10] This powerful carbon-carbon bond-forming reaction offers high yields, mild reaction conditions, and excellent functional group tolerance, making it ideal for the synthesis of complex pharmaceutical intermediates.[11]

The general synthetic strategy involves the coupling of an appropriately substituted aniline derivative with a boronic acid. In the case of this compound, the key starting materials are 2-bromo-4-methylaniline and 3-carboxyphenylboronic acid .[12][13]

Caption: Synthetic workflow for this compound.

Causality in Experimental Choices

-

Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for Suzuki couplings due to its commercial availability and effectiveness for a broad range of substrates.[12] The phosphine ligands stabilize the palladium(0) active species and facilitate the catalytic cycle.

-

Role of the Base: A base, such as potassium carbonate (K₂CO₃), is crucial for the activation of the boronic acid.[11] It facilitates the transmetalation step by forming a more nucleophilic boronate species.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed.[3] The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for Suzuki-Miyaura couplings of similar substrates.[3][12]

Materials:

-

2-bromo-4-methylaniline

-

3-carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-4-methylaniline (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Characterization and Data

The structural confirmation of the synthesized this compound is crucial. The following table summarizes the expected characterization data based on analogous compounds reported in the literature.[3][14]

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm, a singlet for the methyl group around 2.3 ppm, and a broad singlet for the amino protons. The carboxylic acid proton may be observed as a broad singlet at >10 ppm in a non-deuterated solvent. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm, the methyl carbon around 20 ppm, and the carboxylic carbon above 165 ppm. |

| Mass Spectrometry (MS) | The expected molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₃NO₂). |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its efficient synthesis via the Suzuki-Miyaura coupling allows for its ready availability as a key building block for complex pharmaceutical targets. The continued exploration of new synthetic routes and applications for this versatile intermediate will undoubtedly fuel the development of next-generation therapeutics. As our understanding of disease pathways deepens, the demand for such well-defined and strategically functionalized intermediates will only continue to grow, solidifying the importance of this compound in the landscape of medicinal chemistry.

References

-

Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [Link]

- An improved process for the preparation of lifitegrast or salts thereof.

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

- Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

process for the preparation of lifitegrast. Justia Patents. [Link]

-

Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

- Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]

-

The synthesis route of two key intermediates and lifitegrast. ResearchGate. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

- Processes for preparation of lifitegrast and intermediates thereof.

-

Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. ResearchGate. [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Huddersfield Repository. [Link]

-

Amino Acids in the Development of Prodrugs. MDPI. [Link]

-

Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

-

Preparation method of lifitegrast and intermediate compound of lifitegrast. Patsnap. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. ScienceDirect. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. WO2019097547A1 - An improved process for the preparation of lifitegrast or salts thereof - Google Patents [patents.google.com]

- 7. WO2019026014A1 - Processes for preparation of lifitegrast and intermediates thereof - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Substituted biphenyl carboxylic acids are a class of organic compounds that hold significant importance in medicinal chemistry and drug development.[1] The biphenyl scaffold is a privileged structure, appearing in numerous biologically active molecules and approved pharmaceuticals. The specific substitution pattern of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of such biaryl compounds.[1][2] This application note provides a detailed protocol for the synthesis of this compound, including insights into the reaction mechanism, a step-by-step experimental procedure, and troubleshooting guidelines.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[1] The catalytic cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex.

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or triflate on the palladium complex is replaced by the aryl group from the boronic acid.

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond of the biphenyl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is best approached in a two-step sequence to circumvent potential side reactions and catalyst inhibition associated with the free carboxylic acid group. The proposed strategy involves:

-

Esterification: Protection of the carboxylic acid functionality of 3-bromo-5-methylbenzoic acid as a methyl ester.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting methyl 3-bromo-5-methylbenzoate with 2-aminophenylboronic acid.

-

Hydrolysis: Saponification of the methyl ester to afford the final product, this compound.

Figure 2: Workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Esterification of 3-bromo-5-methylbenzoic acid

Objective: To synthesize methyl 3-bromo-5-methylbenzoate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-bromo-5-methylbenzoic acid | 215.04 | 10.0 g | 46.5 mmol |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Sulfuric acid (H₂SO₄), concentrated | 98.08 | 2.0 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol) and methanol (100 mL).

-

Stir the mixture to dissolve the solid.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromo-5-methylbenzoate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Coupling

Objective: To synthesize methyl 2'-amino-5-methyl-biphenyl-3-carboxylate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 3-bromo-5-methylbenzoate | 229.07 | 10.0 g | 43.6 mmol |

| 2-Aminophenylboronic acid | 136.94 | 6.5 g | 47.5 mmol |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 1.01 g | 0.87 mmol |

| Potassium carbonate (K₂CO₃) | 138.21 | 12.1 g | 87.2 mmol |

| Toluene | - | 150 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

To a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 3-bromo-5-methylbenzoate (10.0 g, 43.6 mmol), 2-aminophenylboronic acid (6.5 g, 47.5 mmol), and potassium carbonate (12.1 g, 87.2 mmol).

-

Add toluene (150 mL) and water (50 mL) to the flask.

-

Degas the mixture by bubbling nitrogen through the solution for 20-30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (1.01 g, 0.87 mmol) to the reaction mixture.

-

Heat the mixture to 90-100 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2'-amino-5-methyl-biphenyl-3-carboxylate.

Part 3: Hydrolysis of the Methyl Ester

Objective: To synthesize this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 2'-amino-5-methyl-biphenyl-3-carboxylate | 241.28 | 8.0 g | 33.1 mmol |

| Lithium hydroxide (LiOH) | 23.95 | 1.58 g | 66.2 mmol |

| Tetrahydrofuran (THF) | - | 100 mL | - |

| Water | - | 50 mL | - |

| Hydrochloric acid (HCl), 1M | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve methyl 2'-amino-5-methyl-biphenyl-3-carboxylate (8.0 g, 33.1 mmol) in a mixture of THF (100 mL) and water (50 mL).

-

Add lithium hydroxide (1.58 g, 66.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups (amine, carboxylic acid).

-

Melting Point: To assess the purity of the crystalline solid.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Suzuki coupling | Inactive catalyst | Use fresh, high-quality palladium catalyst. Ensure proper degassing to prevent catalyst oxidation. |

| Inefficient base | Try a different base such as cesium carbonate or potassium phosphate. Ensure the base is finely powdered for better reactivity. | |